molecular formula C30H28N4O4 B2655355 (Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate CAS No. 324774-78-9

(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate

Cat. No. B2655355
CAS RN: 324774-78-9
M. Wt: 508.578
InChI Key: VLMDSMCCGXJMCH-NMWGTECJSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 2-cyano-3-(4-(4-(2-(1,3-dioxo-1H-benzo[de]isoquinolin-2(3H)-yl)ethyl)piperazin-1-yl)phenyl)acrylate is a useful research compound. Its molecular formula is C30H28N4O4 and its molecular weight is 508.578. The purity is usually 95%.
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Scientific Research Applications

Photopolymerization Initiating Performance

The compound has been investigated for its potential as a one-component visible light initiator in the synthesis of acrylated naphthalimide derivatives, showcasing good photopolymerization initiating performance and high migration stability in cured films. This application is critical for developing advanced materials with specific properties like enhanced stability and performance under visible light exposure (Yang et al., 2018).

Stereoselective Synthesis

Research has also focused on the stereoselective synthesis of complex molecules, such as (Z)-1,3-bis(α,β-unsaturated carbonyl)-isoindolines, from aldehydes and phenacyl azides under metal-free conditions. This highlights the compound's versatility in facilitating reactions that lead to highly functionalized products, which can be pivotal in the synthesis of novel pharmaceuticals and materials (Prasad et al., 2021).

Supramolecular Assembly

A study on the supramolecular assembly of the Z isomer of ethyl 2-cyano-3-((4-fluorophenyl)amino) acrylate provides insights into its structural characteristics. Single crystal X-ray diffraction revealed a three-dimensional supramolecular network, governed by various noncovalent interactions, which play a significant role in stabilizing the self-assembly process. This finding is crucial for the design of new materials with desired physical and chemical properties (Matos et al., 2016).

Luminescent Properties and Photo-Induced Electron Transfer

The luminescent properties and photo-induced electron transfer (PET) of naphthalimides with piperazine substituent have been studied, indicating that the fluorescence of these compounds can be quenched by the PET process. This research has implications for developing fluorescent probes and materials with tailored photo-physical properties (Gan et al., 2003).

properties

IUPAC Name

ethyl (Z)-2-cyano-3-[4-[4-[2-(1,3-dioxobenzo[de]isoquinolin-2-yl)ethyl]piperazin-1-yl]phenyl]prop-2-enoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H28N4O4/c1-2-38-30(37)23(20-31)19-21-9-11-24(12-10-21)33-16-13-32(14-17-33)15-18-34-28(35)25-7-3-5-22-6-4-8-26(27(22)25)29(34)36/h3-12,19H,2,13-18H2,1H3/b23-19-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLMDSMCCGXJMCH-NMWGTECJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C\C1=CC=C(C=C1)N2CCN(CC2)CCN3C(=O)C4=CC=CC5=C4C(=CC=C5)C3=O)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H28N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

508.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.